molecular formula C7H16ClN B1430609 N-Methylhex-5-en-1-amine hydrochloride CAS No. 862175-17-5

N-Methylhex-5-en-1-amine hydrochloride

Cat. No.: B1430609
CAS No.: 862175-17-5
M. Wt: 149.66 g/mol
InChI Key: AQBBGEJZLXNBKS-UHFFFAOYSA-N
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Description

N-Methylhex-5-en-1-amine hydrochloride: is a chemical compound with the molecular formula C7H16ClN. It is a versatile material with significant applications in scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylhex-5-en-1-amine hydrochloride typically involves the reaction of hex-5-en-1-amine with methyl iodide in the presence of a base such as sodium hydroxide. The resulting N-Methylhex-5-en-1-amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Methylhex-5-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound can affect various biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

  • N-Methylhexylamine
  • N-Methylpentylamine
  • N-Methylbutylamine

Comparison: N-Methylhex-5-en-1-amine hydrochloride is unique due to the presence of the double bond in its structure, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Biological Activity

N-Methylhex-5-en-1-amine hydrochloride is a compound that has garnered interest in various fields, particularly in biological research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including a double bond and an amine group. These attributes influence its reactivity and interaction with biological targets. The presence of the double bond differentiates it from similar compounds, such as N-Methylhexylamine and N-Methylpentylamine, which lack this feature.

Compound NameStructure FeatureKey Differentiation
N-Methylhex-5-en-1-amine HClContains a double bondUnique reactivity and biological properties
N-MethylhexylamineNo double bondDifferent interaction profiles
N-MethylpentylamineNo double bondVaries in solubility and reactivity

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, leading to modulation of biochemical pathways. This compound has been shown to influence neurotransmitter systems, which is particularly relevant for its potential therapeutic applications in neurological disorders.

Therapeutic Applications

This compound is being investigated for various therapeutic applications:

  • Neurological Disorders : Research indicates potential use in treating conditions such as ADHD and depression due to its effects on neurotransmitter release.
  • Metabolic Studies : It has been used in studies examining metabolic pathways, particularly those involving amine metabolism.

Case Studies

  • Neurotransmitter Modulation : A study demonstrated that this compound can enhance the release of norepinephrine and dopamine in neuronal cultures, suggesting its potential as a stimulant .
  • Enzyme Interaction : In vitro assays have shown that this compound can act as a substrate for certain enzymes, influencing their activity and potentially leading to novel therapeutic strategies .

Research Findings

Recent studies have highlighted the biological effects of this compound:

  • In Vitro Studies : Experiments have indicated that the compound exhibits dose-dependent effects on cell viability and proliferation in various cell lines .
  • Oxidative Stress Response : Research has shown that it may modulate oxidative stress responses in cells, which could be beneficial in neuroprotective strategies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other amine derivatives:

Compound NameBiological ActivityUnique Features
N-MethylhexylamineModerate stimulant effectLacks double bond
N-MethylpentylamineLower potency than hexeneStructural differences affect reactivity

Properties

IUPAC Name

N-methylhex-5-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-3-4-5-6-7-8-2;/h3,8H,1,4-7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBBGEJZLXNBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20833458
Record name N-Methylhex-5-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20833458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862175-17-5
Record name N-Methylhex-5-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20833458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.